molecular formula C9H4BrF4NO B12825857 4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile

4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile

Cat. No.: B12825857
M. Wt: 298.03 g/mol
InChI Key: RCSLXLKYNJPXLL-UHFFFAOYSA-N
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Description

4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile is an organic compound with the chemical formula C8H3BrF4NO. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of a benzonitrile group attached to a bromo-tetrafluoroethoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile typically involves multi-step reactions. One common method includes the reaction of 4-bromophenol with 1,1,2,2-tetrafluoroethanol in the presence of a base to form 4-(1,1,2,2-tetrafluoroethoxy)bromobenzene. This intermediate is then reacted with cyanogen bromide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation would produce an oxide.

Scientific Research Applications

4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile involves its interaction with specific molecular targets. The bromo and tetrafluoroethoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile is unique due to the presence of both the bromo-tetrafluoroethoxy and benzonitrile groups. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula

C9H4BrF4NO

Molecular Weight

298.03 g/mol

IUPAC Name

4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile

InChI

InChI=1S/C9H4BrF4NO/c10-8(11,9(12,13)14)16-7-3-1-6(5-15)2-4-7/h1-4H

InChI Key

RCSLXLKYNJPXLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC(C(F)(F)F)(F)Br

Origin of Product

United States

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